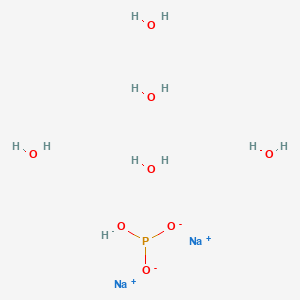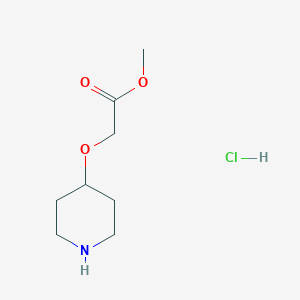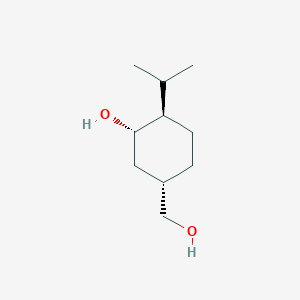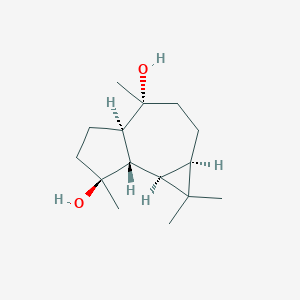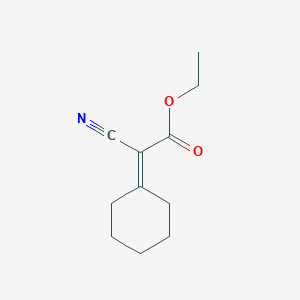
Ethyl 2-cyano-2-cyclohexylideneacetate
Übersicht
Beschreibung
Ethyl 2-cyano-2-cyclohexylideneacetate is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a cyano group and a cyclohexylidene moiety attached to an ethyl acetate framework.
Synthesis Analysis
The synthesis of ethyl 2-cyano-2-cyclohexylideneacetate and its derivatives has been explored through different methods. For instance, a modified Yamaguchi reagent, which is a variant of ethyl 2-cyano-2-cyclohexylideneacetate, has been reported for use in racemization-free esterification, thioesterification, amidation, and peptide bond formation . Additionally, the compound has been synthesized through multi-step reactions, as demonstrated by the creation of quinazoline derivatives . Another synthesis approach involves the condensation of ethyl 2-chloroacetate with hydroxy groups of related compounds . Moreover, ethyl cyanoethylphenylacetate, a related compound, has been obtained from benzyl cyanide and diethyl carbonate in the presence of sodium ethanolate .
Molecular Structure Analysis
The molecular structure of ethyl 2-cyano-2-cyclohexylideneacetate derivatives has been determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of a quinazoline derivative was elucidated, revealing intramolecular hydrogen bonding . Similarly, the crystal and molecular structure of another derivative, ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate, was determined, providing insights into the bond parameters and special spectroscopy information . The crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate was also reported, showing a twist-boat conformation of the 1,3-dithiane ring .
Chemical Reactions Analysis
Ethyl 2-cyano-2-cyclohexylideneacetate and its derivatives have been utilized in various chemical reactions. For instance, the compound has been involved in nickel-catalyzed [3 + 2 + 2] cycloaddition reactions with heteroatom-substituted alkynes, leading to the synthesis of cycloheptadiene derivatives [4, 10]. Additionally, cyclization reactions have been employed to convert ethyl 2-cyano-2-cyclohexylideneacetate into amino acids and other phenanthrene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-cyano-2-cyclohexylideneacetate derivatives have been studied to understand their behavior in different environments. For example, the antitumor activity of one derivative was evaluated, showing distinct inhibition of cancer cell proliferation . The crystallographic studies provide valuable information on the conformation and stacking of molecules in the solid state, which can influence their reactivity and physical properties [2, 3, 8].
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications
Ethyl 2-cyano-2-cyclohexylideneacetate and its derivatives have been extensively studied due to their potential applications in various synthetic procedures. These compounds serve as precursors or intermediates in the synthesis of complex molecules. For instance, efficient syntheses of pyrrole derivatives have been facilitated by reactions involving ethyl 2-cyano-2-cyclohexylideneacetate, enabling access to a library of important pyrrole systems from commercially available materials (Dawadi & Lugtenburg, 2011). Furthermore, this compound has been involved in nickel-catalyzed intermolecular cocyclizations, leading to the synthesis of cycloheptadiene derivatives in a highly selective manner (Saito et al., 2004).
Mechanistic Insights and Reaction Optimization
In addition to its role in synthesis, ethyl 2-cyano-2-cyclohexylideneacetate has been a focal point in studies aiming to understand reaction mechanisms and optimize synthetic procedures. Investigations into the unique reactivity of this compound have been pivotal for progressing certain chemical reactions and achieving regioselective product formation (Saito et al., 2007). Additionally, studies involving photochemical reactions of related compounds in alcoholic solutions have shed light on the formation of ω-substituted esters, offering valuable insights for further chemical synthesis (Tokuda et al., 1978).
Advanced Applications in Peptide Synthesis
Notably, ethyl 2-cyano-2-cyclohexylideneacetate derivatives have also found applications in the field of peptide synthesis. The synthesis and applications of specific derivatives have been reported to be beneficial for racemization-free esterification, thioesterification, amidation, and peptide bond formation, marking significant advancements in the synthesis of peptides and related compounds (Chandra et al., 2018).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Eigenschaften
IUPAC Name |
ethyl 2-cyano-2-cyclohexylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAJJZJKRVXKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218211 | |
| Record name | Ethyl cyanocyclohexylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-cyclohexylideneacetate | |
CAS RN |
6802-76-2 | |
| Record name | Acetic acid, 2-cyano-2-cyclohexylidene-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6802-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyanocyclohexylideneacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6802-76-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl cyanocyclohexylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyanocyclohexylideneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

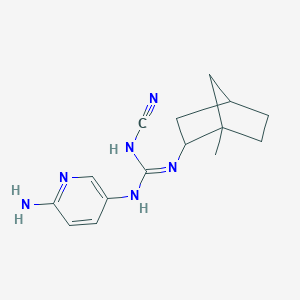

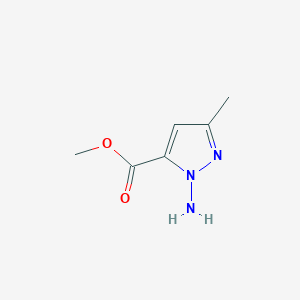


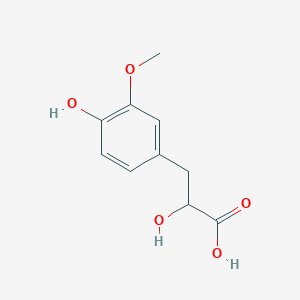
![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)
